

Application Note: Advanced Purification Strategies for 5-Methoxypyrimidin-2(1H)-one

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Compound of Interest

Compound Name: 5-Methoxypyrimidin-2(1H)-one

CAS No.: 16290-93-0

Cat. No.: B110221

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Executive Summary & Mechanistic Context

5-Methoxypyrimidin-2(1H)-one (CAS: 16290-93-0) is a high-value heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical precursor in the synthesis of [1], most notably in the generation of modified nucleosides for [2] and in the design of [3].

The primary challenge in purifying **5-Methoxypyrimidin-2(1H)-one** stems from its lactam-lactim tautomerism. In solution, the compound exists in a dynamic equilibrium between its lactam form (**5-methoxypyrimidin-2(1H)-one**) and its lactim form (5-methoxy-2-hydroxypyrimidine). This tautomerization, combined with the basicity of the pyrimidine nitrogen, leads to severe peak broadening, streaking on standard acidic silica gel, and unpredictable solubility profiles.

To achieve API-grade purity (>99%), purification workflows must actively control the protonation state of the molecule. This guide outlines three field-proven, self-validating protocols—Recrystallization, Flash Chromatography, and Preparative HPLC—grounded in classical [4], detailing the causality behind each solvent and additive choice.

Physicochemical Profiling

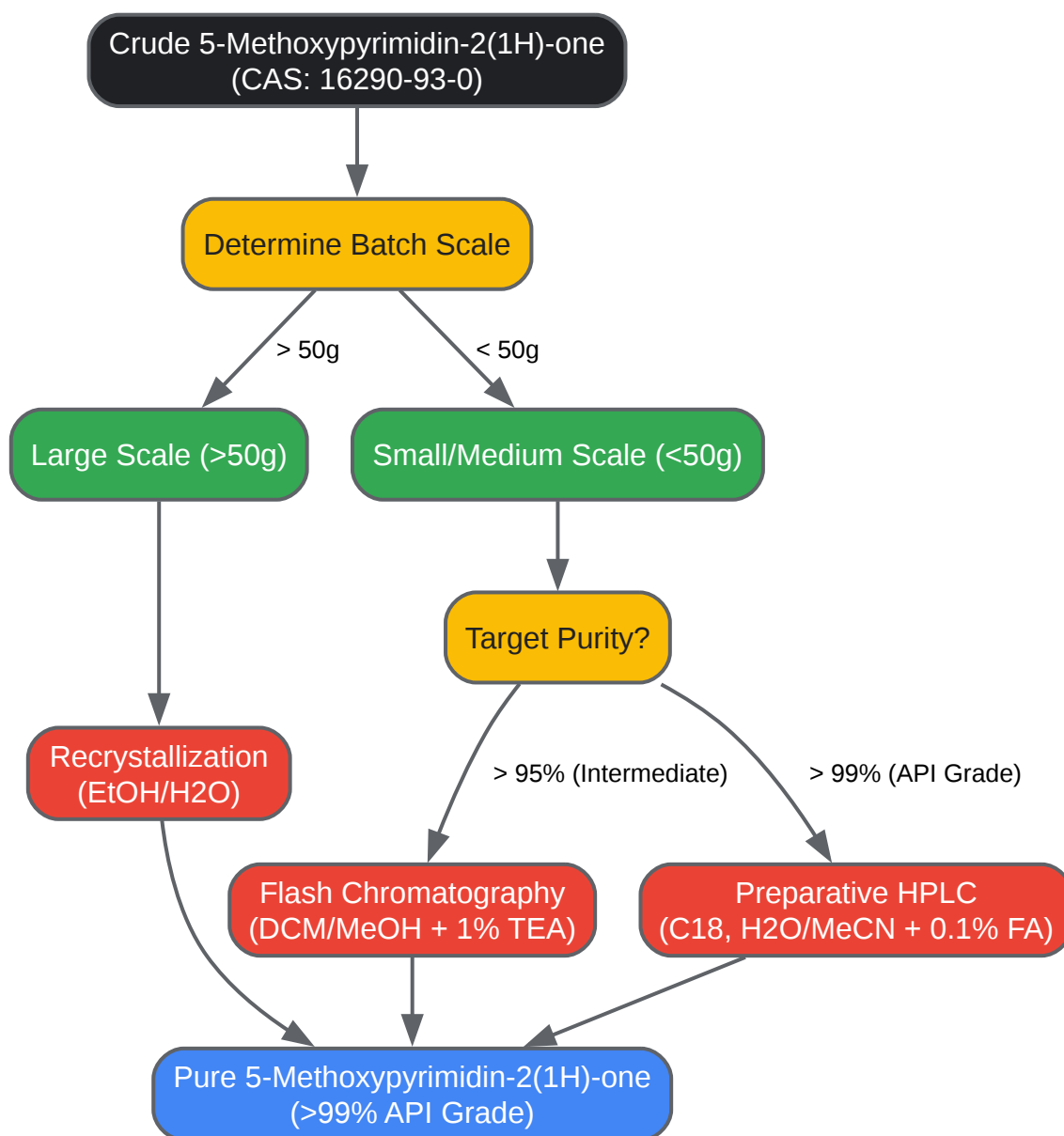
Understanding the quantitative physicochemical properties of the crude material is the first step in selecting a purification route.

Table 1: Physicochemical Properties of **5-Methoxypyrimidin-2(1H)-one**

Property	Value / Description	Impact on Purification Strategy
CAS Number	16290-93-0	N/A
Molecular Formula	C ₅ H ₆ N ₂ O ₂	Low molecular weight; highly polar.
Molecular Weight	126.11 g/mol	Elutes early in standard reverse-phase chromatography.
Appearance	Off-white to pale yellow solid	Colorimetric impurities often indicate oxidation byproducts.
Tautomerism	Lactam Lactim	Requires pH modifiers (TEA or FA) to lock the structural state during chromatography.
Solubility Profile	Soluble in MeOH, EtOH, DMSO; Slightly soluble in DCM; Insoluble in Hexanes.	Dictates the use of highly polar mobile phases (e.g., DCM/MeOH gradients).

Purification Decision Matrix

The following decision tree dictates the optimal purification methodology based on batch scale and target purity requirements.



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Figure 1: Decision matrix for the purification of **5-Methoxypyrimidin-2(1H)-one** based on scale.

Experimental Protocols

Protocol A: Solvent-Antisolvent Recrystallization (Scale: >50g)

Causality: The lactam form of **5-methoxypyrimidin-2(1H)-one** forms strong intermolecular hydrogen bonds, creating a stable crystal lattice. By dissolving the crude mixture in boiling ethanol and utilizing water as an antisolvent, we disrupt these homodimers. A controlled cooling rate thermodynamically favors the crystallization of the pure lactam tautomer, leaving structurally similar impurities in the mother liquor.

Step-by-Step Methodology:

- Transfer 50 g of crude **5-Methoxypyrimidin-2(1H)-one** to a 1 L round-bottom flask.
- Add 200 mL of absolute Ethanol and heat to reflux (78 °C) under continuous stirring until complete dissolution is achieved.
- Slowly add hot deionized Water (approx. 50-75 mL) dropwise until the solution becomes faintly turbid.
- Add a few drops of Ethanol until the solution is perfectly clear again (the saturation point).
- Remove from heat and allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min. Do not disturb the flask.
- Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize yield.
- Filter the resulting crystals via vacuum filtration and wash with 30 mL of ice-cold 10% EtOH/Water.
- Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Self-Validating Check: If an oil forms instead of crystals ("oiling out"), the cooling rate was too fast or the ethanol-to-water ratio was too low. Reheat until homogeneous, add 5% more ethanol, and cool at a slower rate.

Protocol B: Triethylamine-Modified Flash Chromatography (Scale: 1-50g)

Causality: Unmodified silica gel is slightly acidic. Because **5-Methoxypyrimidin-2(1H)-one** contains basic nitrogen atoms, it undergoes continuous protonation/deprotonation on the column, resulting in severe "streaking." Adding 1% Triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups, locking the compound into a single interaction mode and drastically sharpening the elution band.

Step-by-Step Methodology:

- Column Preparation: Slurry-pack a silica gel column (200-300 mesh) using Dichloromethane (DCM) containing 1% TEA.
- Sample Loading: Dissolve the crude material in a minimum volume of DCM/MeOH (9:1). Dry load onto Celite if solubility is poor.
- Elution Gradient:
 - 0-2 Column Volumes (CV): 100% DCM + 1% TEA
 - 2-5 CV: 98% DCM / 2% MeOH + 1% TEA
 - 5-10 CV: 95% DCM / 5% MeOH + 1% TEA (Target compound typically elutes here; $R_f \approx 0.35$).
- Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).
- Concentration: Pool pure fractions and evaporate under reduced pressure. To remove residual TEA, co-evaporate twice with toluene.

Self-Validating Check: If co-elution with closely related impurities occurs, reduce the MeOH gradient slope from 5% to 2% per CV. Verify that the TLC plates used for method development were also pre-treated with TEA.

Protocol C: Preparative HPLC for API-Grade Purity (Scale: <1g)

Causality: Using a C18 reverse-phase column requires suppressing the ionization of the basic nitrogen to prevent secondary interactions with residual silanols. Adding 0.1% Formic Acid (FA)

lowers the pH below the pKa of the pyrimidine ring, fully protonating it. This ensures a single, uniform species in solution, yielding a sharp, symmetrical peak.

Table 2: Preparative HPLC Gradient Method

Time (min)	% Mobile Phase A (H ₂ O + 0.1% FA)	% Mobile Phase B (MeCN + 0.1% FA)	Flow Rate (mL/min)
0.0	95	5	20.0
5.0	95	5	20.0
20.0	60	40	20.0
25.0	5	95	20.0
30.0	95	5	20.0

Step-by-Step Methodology:

- Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
- Inject the sample onto a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).
- Run the gradient outlined in Table 2, monitoring UV absorbance at 254 nm and 280 nm.
- Collect the major peak (typically eluting between 12-15 minutes depending on the exact column dead volume).
- Lyophilize the collected fractions to obtain the pure compound as a white powder.

Self-Validating Check: If peak tailing is observed, verify the pH of the mobile phase; the formic acid concentration may need to be temporarily increased to 0.2% to ensure complete protonation of highly concentrated injections.

Analytical Validation

To confirm the success of the purification, the isolated **5-Methoxypyrimidin-2(1H)-one** must be validated using the following analytical parameters:

- LC-MS (ESI+): Expected mass-to-charge ratio () of 127.1 m/z. Ensure a single sharp peak in the Total Ion Chromatogram (TIC).
- ¹H-NMR (400 MHz, DMSO-d₆):
 - 11.80 (br s, 1H, NH - exchangeable with D₂O)
 - 8.15 (s, 2H, Pyrimidine Ar-H)
 - 3.80 (s, 3H, -OCH₃)
 - Note: The absence of peaks between 1.0-3.0 confirms the successful removal of Triethylamine (if Protocol B was used).

References

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